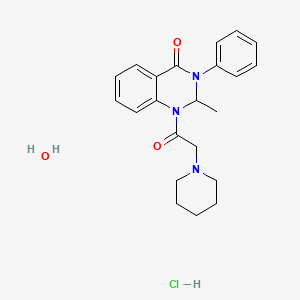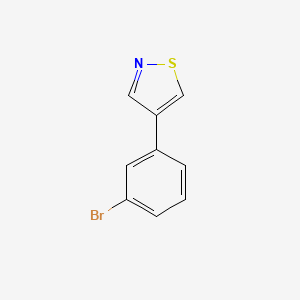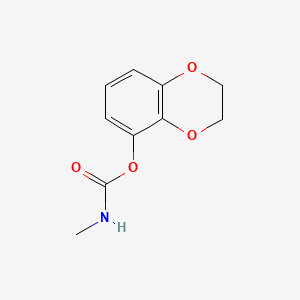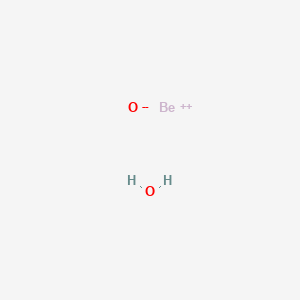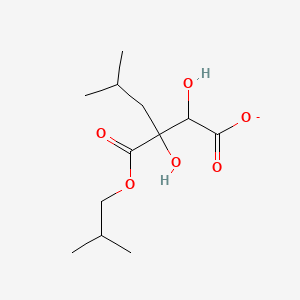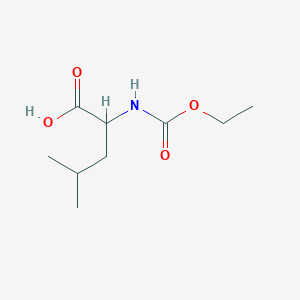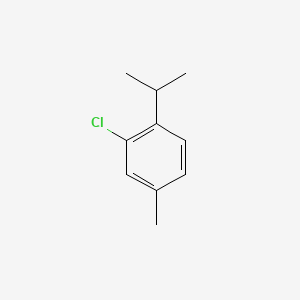
p-CYMENE, 3-CHLORO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-CYMENE, 3-CHLORO-: is an aromatic organic compound classified as an alkylbenzene. It is related to monocyclic monoterpenes and consists of a benzene ring para-substituted with a methyl group and an isopropyl group. The compound is naturally occurring and is found in essential oils such as cumin and thyme .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Biological and Chemical Integration: p-CYMENE, 3-CHLORO- can be produced through the integration of biosynthesis and heterogeneous catalysis.
Chemical Synthesis: The compound can also be synthesized by the reaction of ruthenium trichloride with the terpene α-phellandrene.
Industrial Production Methods: Industrial production often involves the alkylation of toluene with propene, followed by chlorination to introduce the chlorine atom at the desired position .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-CYMENE, 3-CHLORO- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: It can undergo substitution reactions, such as halogenation, to introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation using reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
- Oxidized derivatives such as alcohols and ketones.
- Reduced derivatives like p-menthane.
- Substituted derivatives with various halogens or other groups.
Applications De Recherche Scientifique
Chemistry:
- p-CYMENE, 3-CHLORO- is used as a ligand in coordination chemistry, particularly with ruthenium complexes .
Biology and Medicine:
- The compound has been studied for its potential anticancer properties when complexed with ruthenium .
- It is also used in the synthesis of pharmaceuticals and other bioactive molecules.
Industry:
- p-CYMENE, 3-CHLORO- is used in the production of fragrances and flavoring agents.
- It is also utilized in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of p-CYMENE, 3-CHLORO- when complexed with metals like ruthenium involves binding to DNA and inhibiting key enzymes such as topoisomerase-II . This leads to the disruption of DNA replication and transcription, ultimately causing cell death in cancer cells.
Comparaison Avec Des Composés Similaires
o-CYMENE: Ortho-substituted isomer with similar properties but different spatial arrangement.
m-CYMENE: Meta-substituted isomer with different reactivity.
p-MENTHANE: Saturated derivative of p-CYMENE.
Uniqueness:
- p-CYMENE, 3-CHLORO- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals like ruthenium makes it valuable in coordination chemistry and medicinal applications .
Propriétés
Numéro CAS |
4395-80-6 |
|---|---|
Formule moléculaire |
C10H13Cl |
Poids moléculaire |
168.66 g/mol |
Nom IUPAC |
2-chloro-4-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7H,1-3H3 |
Clé InChI |
MGVNITAKTROLJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


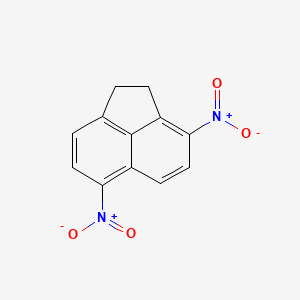
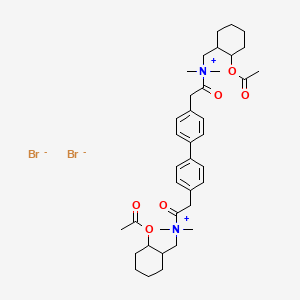
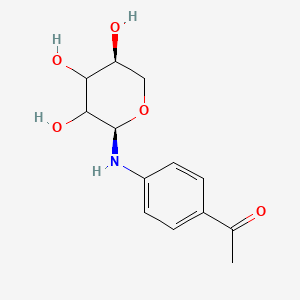
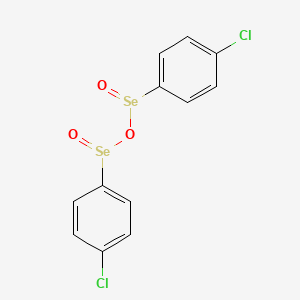
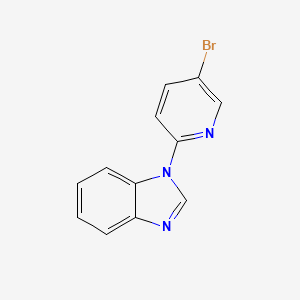
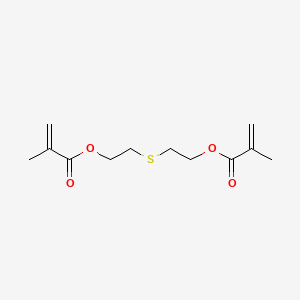
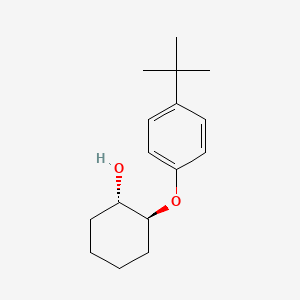
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
